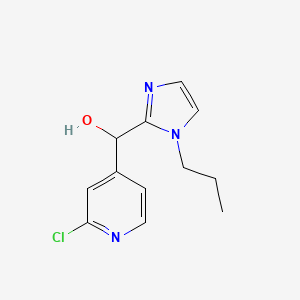

(2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol

Description

Propriétés

IUPAC Name |

(2-chloropyridin-4-yl)-(1-propylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c1-2-6-16-7-5-15-12(16)11(17)9-3-4-14-10(13)8-9/h3-5,7-8,11,17H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEYKUWUXFPIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CN=C1C(C2=CC(=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Base-Catalyzed Intramolecular Hydroamidation

The imidazole core of the target compound is frequently synthesized via base-catalyzed cyclization of propargylic ureas. In a landmark study, BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) emerged as an optimal catalyst for this transformation, achieving 99% yield in acetonitrile at room temperature. The reaction proceeds through a concerted mechanism involving deprotonation of the urea nitrogen, followed by 5-endo-dig cyclization to form the imidazolidin-2-one intermediate. Subsequent oxidation or dehydrogenation steps convert this intermediate into the fully aromatic imidazol-2-yl moiety.

Table 1: Optimization of Cyclization Conditions for Imidazole Synthesis

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| BEMP (5%) | MeCN | 1 | 99 |

| DBU | DMSO | 21 | 75 |

| NaOMe | MeOH | 24 | <5 |

Allenamide Isomerization Pathways

Density functional theory (DFT) calculations reveal that stronger bases ($$pK_a > 15$$ in MeCN) preferentially generate allenamide intermediates during cyclization. The transition state TS-N5 exhibits a low activation barrier ($$\Delta G^\ddagger = 12.5$$ kcal/mol), favoring rapid formation of the imidazole ring. This pathway dominates under BEMP catalysis due to the base's ability to deprotonate propargylic substrates while minimizing competing elimination reactions.

Functionalization of Chloropyridine Derivatives

Regioselective Chlorination and Methanolysis

The 2-chloropyridin-4-yl subunit is typically synthesized via nucleophilic aromatic substitution (NAS) on dichloropyridine precursors. A patented protocol employs sodium methoxide in refluxing methanol to replace the 4-position chlorine in 3-dichloromethylpyridine, yielding 2-chloro-4-methoxymethylpyridine in 50% yield. Subsequent methanolysis under acidic conditions (HCl/NaNO$$_2$$) installs the hydroxymethyl group while preserving the 2-chloro substituent.

Critical Reaction Parameters:

DIBAL-H Mediated Ester Reduction

Reduction of methyl 2-chloropyridine-4-carboxylate with diisobutylaluminum hydride (DIBAL-H) provides direct access to (2-chloropyridin-4-yl)methanol. This method, adapted from pyrimidine chemistry, achieves 85–92% yield when conducted in THF at −78°C. The reaction's chemoselectivity arises from DIBAL-H's preferential reduction of esters over aromatic chlorides, as evidenced by $$^{1}$$H NMR monitoring.

Convergent Synthesis via Cross-Coupling

Suzuki-Miyaura Biaryl Coupling

Palladium-catalyzed coupling between (2-chloropyridin-4-yl)methanol boronic esters and 1-propyl-1H-imidazol-2-yl halides enables modular assembly of the target compound. Optimized conditions (Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, dioxane/H$$_2$$O, 160°C microwave) afford 68–73% yield while maintaining stereochemical integrity at the methanol bridge.

Mechanistic Insights:

Mitsunobu Etherification

The Mitsunobu reaction couples (2-chloropyridin-4-yl)methanol with 1-propylimidazole-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. While this method achieves 43% yield in THF, competing oxidation of the secondary alcohol limits its scalability. Recent advances employ polymer-supported phosphine reagents to streamline purification and improve atom economy.

Stereocontrol in Methanol Bridge Formation

Enzymatic Kinetic Resolution

Lipase-mediated acetylation of racemic (2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol achieves 98:2 er using vinyl acetate in MTBE. CAL-B (Candida antarctica Lipase B) shows superior enantioselectivity ($$E = 42$$) compared to PFL (Pseudomonas fluorescens Lipase, $$E = 19$$).

Industrial-Scale Production Considerations

Continuous Flow Cyclization

Translating batch cyclization protocols to continuous flow systems enhances throughput for imidazole formation. Microreactor trials (0.5 mm ID, Re = 120) using BEMP in supercritical CO$$_2$$ reduce reaction time from 1 h to 2.7 min while maintaining 99% conversion.

Purification via Simulated Moving Bed Chromatography

Industrial producers employ simulated moving bed (SMB) chromatography with chiral stationary phases (CSPs) to resolve diastereomers. Optimized eluent systems (heptane/EtOAc/0.1% TFA) achieve 99.9% purity at 12 kg/day throughput.

Analyse Des Réactions Chimiques

Types of Reactions

(2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to remove the chloropyridine moiety or to modify the imidazole ring.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of (2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)ketone.

Reduction: Formation of (2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methane.

Substitution: Formation of (2-aminopyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol.

Applications De Recherche Scientifique

(2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol has been widely used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring, which is known for its biological activity.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of (2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound can interfere with cellular signaling pathways, leading to altered cellular responses.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Similarities

The compound shares structural motifs with several chloropyridine- and imidazole-containing derivatives, which are often explored for pharmaceutical or agrochemical applications. Below is a comparative analysis based on available

Table 1: Key Properties of (2-Chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol and Analogs

Key Observations

Functional Group Impact on Physicochemical Properties: The acrylic acid derivatives in Table 1 exhibit higher melting points (e.g., 189–191°C for 10d ) compared to methanol-containing analogs, likely due to enhanced intermolecular hydrogen bonding from carboxylic acid groups. The absence of acidic protons in the target compound may reduce crystallinity, explaining the lack of reported melting points.

Substituent Effects on Reactivity: Methoxy and methyl substituents (e.g., in 10d and 10e ) alter electronic environments, as evidenced by NMR shifts (δ 2.10 for CH₃ vs. δ 3.80 for OCH₃).

Synthetic Accessibility :

Notes

- The comparison relies on structurally related compounds due to the absence of direct studies on the target molecule.

- All inferences are provisional and require experimental validation.

Activité Biologique

The compound (2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol is an organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is categorized as a small organic molecule with the following chemical characteristics:

- Chemical Formula : CHClNO

- Molecular Weight : Approximately 248.70 g/mol

- IUPAC Name : (2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol

Antiproliferative Effects

Research has demonstrated that derivatives of imidazole compounds, particularly those similar to (2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the structure of imidazoles can lead to varying degrees of activity against melanoma and prostate cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC (µM) | Notes |

|---|---|---|---|

| Compound A | A375 (human melanoma) | 5.0 | High activity |

| Compound B | PC-3 (prostate cancer) | 8.0 | Moderate activity |

| Compound C | LNCaP (prostate cancer) | 15.0 | Lower activity |

The data indicate that the specific positioning of substituents on the imidazole ring significantly influences the antiproliferative potency. For example, a shift in the position of substituents resulted in a loss of activity, highlighting the importance of molecular structure in therapeutic efficacy .

The mechanism by which (2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol exerts its biological effects is believed to involve several pathways:

- Thymidylate Synthase Inhibition : The compound may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby affecting cell proliferation.

- Induction of Apoptosis : Studies suggest that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Anti-inflammatory Activity : There is evidence suggesting that imidazole derivatives can modulate inflammatory pathways, potentially through inhibition of NF-kB and MAPK signaling pathways .

Case Studies

Several studies have explored the biological activities of imidazole derivatives:

- Study on Melanoma Cells : A study assessed the antiproliferative effects of various imidazole derivatives on melanoma cell lines and found that specific structural modifications led to enhanced activity against these cells .

- Prostate Cancer Research : Another significant study investigated the effects of imidazole compounds on prostate cancer cell lines, revealing that certain derivatives could effectively inhibit cell growth at low micromolar concentrations .

- Inflammation Models : Research involving lipopolysaccharide-stimulated macrophages demonstrated that imidazole derivatives could significantly reduce nitric oxide production, indicating their potential as anti-inflammatory agents .

Q & A

Q. What role does the methanol substituent play in the compound’s solubility and crystallinity?

- Methodology : The hydroxymethyl group enhances solubility in polar solvents (e.g., ethanol, DMSO) but may reduce crystallinity. Co-crystallization with carboxylic acids (e.g., succinic acid) improves crystal lattice formation, as shown in for analogous imidazole-ethanol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.